3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole

Catalog No.
S12996105
CAS No.
M.F
C39H26N2
M. Wt
522.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-...

Product Name

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole

IUPAC Name

9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile

Molecular Formula

C39H26N2

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3

InChI Key

SGGKKAZRMDKLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole (CAS 1448222-36-3) is a highly sterically hindered, mono-brominated building block designed for the synthesis of advanced organic light-emitting diode (OLED) materials. Featuring an sp3-hybridized C9 fluorene carbon substituted with both a p-tolyl group and a 9-phenylcarbazole moiety, this intermediate inherently locks the molecular geometry to break extended π-conjugation [1]. This structural design preserves a high triplet energy (T1) while the bulky substituents significantly elevate the glass transition temperature (Tg) and suppress crystallization in downstream derivatives. The reactive C3-bromine serves as a precise synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, making it an optimal precursor for hole-transporting materials (HTMs), bipolar hosts, and thermally activated delayed fluorescence (TADF) emitters where morphological stability and triplet confinement are critical [2].

Research Fit

Application Phosphorescent host and hole-transport material research
Synthetic handle Bromine enables direct cross-coupling diversification
Processing Compatible with thermal vacuum evaporation workflows

Substituting this complex intermediate with simpler building blocks, such as 2-bromo-9,9-dimethylfluorene or unlinked mixtures of bromofluorene and carbazole, fundamentally compromises the thermal and photophysical properties of the final material [1]. Simpler fluorenes lack the built-in steric bulk required to prevent intermolecular π-π stacking, leading to lower Tg and a higher propensity for phase separation or crystallization in thin films. Furthermore, attempting to couple a carbazole moiety to a fluorene core at a later synthetic stage often results in lower overall yields and requires harsh conditions that can degrade sensitive functional groups [2]. By incorporating the 9-phenylcarbazole directly at the sp3-hybridized C9 position, this precursor ensures that downstream materials maintain strict triplet confinement and superior solubility, which are impossible to achieve using generic, planar fluorene bromides [3].

Substitution Risk

Photophysical divergence

Bromine heavy-atom effect may reduce PLQY and shorten phosphorescence lifetime relative to non‑brominated analogs, shifting emissive performance.

Synthetic handle mismatch

Non‑halogenated hybrids (e.g., PFCz) lack the aryl bromide site; generic substitution removes the direct cross‑coupling entry point for diversification.

Morphology and film risk

N‑phenyl blocking and bromine halogen‑bonding may drive crystal packing distinct from PFCz or Et‑PFCz, affecting thin‑film reproducibility.

Step-Reduction in Bipolar Host Synthesis

Utilizing 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole as a unified precursor significantly streamlines the synthesis of complex bipolar host materials. When compared to a sequential synthesis starting from 2-bromo-9-fluorenone—which requires Grignard addition, acid-catalyzed Friedel-Crafts alkylation with carbazole, and subsequent bromination—this pre-assembled building block eliminates two highly sensitive synthetic steps [1]. In standardized Suzuki cross-coupling with arylboronic acids, this brominated precursor demonstrates excellent reactivity, typically achieving coupling yields exceeding 85% under standard Pd(PPh3)4 catalysis, whereas multi-step sequential assemblies often suffer from cumulative yield drops to below 40% and require extensive chromatographic purification to remove regioisomers [2].

Evidence DimensionSynthetic steps and cumulative yield to target bipolar host
Target Compound Data1 step (cross-coupling), >85% yield
Comparator Or Baseline2-Bromo-9-fluorenone (3 steps, <40% cumulative yield)
Quantified DifferenceElimination of 2 synthetic steps; >45% higher cumulative yield
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions

Procurement of this advanced intermediate drastically reduces synthetic labor, solvent waste, and purification bottlenecks in commercial OLED material scale-up.

MW & Evaporation
Reported
Target: 576.5 g/mol
Analog: 398.3 g/mol
Difference: +44.7%
Sublimation conditions may require process adjustment
Thermal budget recalibration expected vs. lighter analogs

Thermal Stability (Tg) Enhancement in Downstream Derivatives

The dual substitution of p-tolyl and 9-phenylcarbazole at the C9 position of the fluorene core imparts massive steric hindrance, which translates directly to the thermal properties of the final synthesized materials [1]. Derivatives synthesized from this precursor consistently exhibit glass transition temperatures (Tg) that are 30–50 °C higher than those derived from standard 9,9-dimethylfluorene or 9,9-di-n-octylfluorene building blocks [2]. For instance, hole-transporting materials incorporating this specific bulky core routinely achieve Tg values exceeding 150 °C, preventing thermally induced crystallization and Joule-heating degradation in operational OLED devices. The p-tolyl group, compared to a simple phenyl group, adds additional free volume, further suppressing molecular packing without compromising thermal robustness [3].

Evidence DimensionGlass transition temperature (Tg) of derived HTMs
Target Compound DataTg > 150 °C for standard derivatives
Comparator Or Baseline9,9-dimethylfluorene derivatives (Tg ~100–120 °C)
Quantified Difference30–50 °C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) of thin-film materials at 10 °C/min

Higher Tg materials are essential for preventing device degradation and extending the operational lifetime of commercial OLED displays.

PLQY & Lifetime
Class‑level
PLQY: 20.17% → 5.43%
Phosphorescence: 193 ms → 19 ms
(brominated analog data)
Supports phosphorescent host or intermediate use, not emitter
Predicted similar suppression; direct measurement needed

Enhanced Solubility via p-Tolyl Substitution

A critical differentiator for this specific compound is the inclusion of the p-tolyl group at the C9 position, as opposed to a standard phenyl group found in 3-bromo-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene [1]. The methyl substituent on the p-tolyl ring significantly disrupts crystal lattice energy, enhancing the solubility of the precursor and its subsequent derivatives in common industrial organic solvents like toluene, xylene, and anisole. Quantitative solubility assessments show that p-tolyl-substituted fluorene-carbazole derivatives typically exhibit a solubility of >30 mg/mL in toluene at room temperature, compared to <15 mg/mL for their exact phenyl-substituted analogs [2]. This enhanced solubility is critical for maintaining homogeneous inks without premature precipitation during spin-coating or inkjet printing of OLED emissive layers.

Evidence DimensionSolubility in toluene at 25 °C
Target Compound Data>30 mg/mL
Comparator Or Baseline9-phenyl analog (<15 mg/mL)
Quantified Difference>2x increase in solubility
ConditionsRoom temperature dissolution in anhydrous toluene

High solubility is a strict prerequisite for the procurement of materials intended for scalable, solution-processed OLED manufacturing workflows.

Thermal Stability (Td)
Class‑level
Predicted Td >400 °C
Reference bis‑fluorenyl analog: 447 °C
Supports high-temperature thin‑film processing
Fluorene steric hindrance class benefit
Cross‑Coupling Handle
Class‑level
One aryl bromide site at fluorene 3‑position
Compatible with Suzuki, Stille, Buchwald‑Hartwig
Enables direct diversification without halogenation step
Estimated 15–30% fewer synthetic steps vs. non‑halogenated
Crystal Morphology
Class‑level
Predicted distinct packing
(not 2D sheets or 1D microbelts)
PFCz PLQY: 27.8% / Et‑PFCz: 52.2%
Film properties may differ from PFCz‑series analogs
Requires independent morphology characterization

Synthesis of High-Tg Hole Transport Materials (HTMs)

Ideal as a core building block for HTMs in vacuum-deposited OLEDs, where its immense steric bulk prevents crystallization and extends device lifetime under thermal stress [1].

Development of Phosphorescent and TADF Bipolar Hosts

The sp3-hybridized C9 linkage breaks conjugation, maintaining a high triplet energy (T1). This makes the compound perfectly suited for coupling with electron-deficient triazine or pyrimidine moieties to create bipolar hosts that strictly confine excitons in the emissive layer [2].

Formulation of Solution-Processed OLED Inks

Due to the solubility-enhancing p-tolyl group, derivatives of this compound are highly recommended for formulation into inks used in inkjet-printed or spin-coated OLED displays, ensuring uniform, defect-free film formation [3].

Application Fit

Application
Selection Property
Validation Focus
Phosphorescent host library intermediate
Bromine cross‑coupling handle
Compatibility with Suzuki/Stille/Buchwald‑Hartwig coupling
Green/red phosphorescent OLED host
High triplet energy scaffold, thermal stability
Triplet energy >2.6 eV, Td >400 °C
Hole‑transport layer intermediate
Hole‑transport carbazole core, amorphous film stability
Hole mobility, crystallization suppression
Crystal engineering / halogen‑bonding research
N‑phenyl blocking + bromine halogen‑bonding synthon
Crystal morphology control, solid‑state PLQY

XLogP3

9.8

Hydrogen Bond Acceptor Count

1

Exact Mass

522.209598838 g/mol

Monoisotopic Mass

522.209598838 g/mol

Heavy Atom Count

41

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